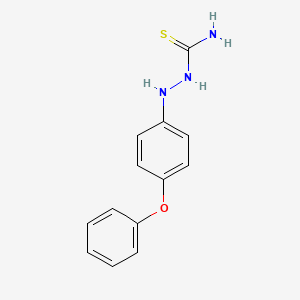

2-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of phenoxyphenyl compounds . Phenoxyphenyl compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “2-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide” were not found, related compounds such as 2, 4-dichlorophenoxyacetamide-chalcones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines .

Scientific Research Applications

Anticonvulsant Applications

Researchers have synthesized and evaluated the anticonvulsant activity of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, demonstrating significant protection in seizure models such as MES, scMET, and 6 Hz tests. For instance, compounds exhibited 100% protection at 0.5 h in the 6 Hz test, indicating their potential as effective anticonvulsants. Computational studies predicted favorable pharmacokinetic properties, and docking studies showed good binding properties with molecular targets related to epilepsy (Tripathi et al., 2012; Tripathi & Kumar, 2013).

Antibacterial Activity

New derivatives have been synthesized and screened for their antibacterial activity against Gram-negative and Gram-positive bacteria. Some compounds showed potent antibacterial effects with low minimum inhibitory concentration (MIC) values, highlighting their potential as antibacterial agents (Kaur et al., 2011).

Antioxidant Activity

Hydrazinecarbothioamides and their derivatives have shown excellent antioxidant activity. In one study, compounds demonstrated remarkable DPPH radical scavenging ability, indicating their potential as antioxidants in pharmaceutical formulations (Bărbuceanu et al., 2014).

Development of Fluorescent Probes

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was explored as a fluorescent sensor for Fe(III) determination in aqueous solutions, showing good selectivity and a linear ratiometric response. This study suggests the compound's utility in developing sensitive and selective probes for metal ion detection (Marenco et al., 2012).

Corrosion Inhibition

Thiosemicarbazides derived from hydrazinecarbothioamide have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, with their efficiencies following a specific order, indicating their potential use in corrosion protection applications (Ebenso et al., 2010).

Mechanism of Action

Target of Action

Related compounds such as diafenthiuron and pyriproxyfen have been shown to target mitochondrial function in pests and the endocrine system of insects respectively .

Mode of Action

It’s worth noting that diafenthiuron, a related compound, impairs mitochondrial function in target pests . Pyriproxyfen, another related compound, acts on the endocrine system of insects by mimicking the juvenile hormone, thereby hindering molting and subsequently inhibiting reproduction .

Biochemical Pathways

For instance, diafenthiuron impairs mitochondrial function , and pyriproxyfen acts on the endocrine system of insects .

Result of Action

A related compound, evp4593, has been shown to specifically and effectively reduce the mitochondrial complex i-dependent respiration with no effect on the respiratory chain complexes ii–iv .

Action Environment

It’s worth noting that related compounds like diafenthiuron and pyriproxyfen have been shown to be influenced by environmental factors .

Properties

IUPAC Name |

(4-phenoxyanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAKUOSQNCTFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)

![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)

![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)